Cas no 929621-33-0 (4-Bromo-2-chloro-6-fluorobenzaldehyde)

4-Bromo-2-chloro-6-fluorobenzaldehyde structure
929621-33-0 structure
Nom du produit:4-Bromo-2-chloro-6-fluorobenzaldehyde
Numéro CAS:929621-33-0
Le MF:C7H3BrClFO
Mégawatts:237.453523874283
MDL:MFCD25460195
CID:2169803
PubChem ID:86102463

4-Bromo-2-chloro-6-fluorobenzaldehyde Propriétés chimiques et physiques

Nom et identifiant

    • 4-Bromo-2-chloro-6-fluoro-benzaldehyde
    • 4-Bromo-2-chloro-6-fluorobenzaldehyde (ACI)
    • 929621-33-0
    • Benzaldehyde, 4-bromo-2-chloro-6-fluoro-
    • EN300-1587426
    • MFCD25460195
    • SY243123
    • DB-253107
    • 4-?bromo-?2-?chloro-?6-?fluoro-benzaldehyde
    • AS-43027
    • CS-0146247
    • Z1726015364
    • PB48620
    • 4-Bromo-2-chloro-6-fluorobenzaldehyde
    • SCHEMBL19209562
    • AKOS025403204
    • MDL: MFCD25460195
    • Piscine à noyau: 1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
    • La clé Inchi: SEDZRCPUNFGODD-UHFFFAOYSA-N
    • Sourire: O=CC1C(Cl)=CC(Br)=CC=1F

Propriétés calculées

  • Qualité précise: 235.90398g/mol
  • Masse isotopique unique: 235.90398g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 1
  • Complexité: 155
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.8
  • Surface topologique des pôles: 17.1Ų

4-Bromo-2-chloro-6-fluorobenzaldehyde PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216887-1g
4-Bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0 98%
1g
¥1357.00 2024-04-25
abcr
AB450026-5g
4-Bromo-2-chloro-6-fluorobenzaldehyde; .
929621-33-0
5g
€608.10 2025-02-21
TRC
B800298-10mg
4-Bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0
10mg
$ 50.00 2022-06-06
Alichem
A013017453-500mg
4-Bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0 97%
500mg
$798.70 2023-08-31
Chemenu
CM302655-1g
4-Bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0 95%
1g
$311 2022-06-09
Apollo Scientific
PC900170-250mg
4-Bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0 95%
250mg
£82.00 2025-02-22
Apollo Scientific
PC900170-1g
4-Bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0 95%
1g
£217.00 2025-02-22
Alichem
A013017453-1g
4-Bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0 97%
1g
$1504.90 2023-08-31
eNovation Chemicals LLC
Y1231807-1G
4-bromo-2-chloro-6-fluoro-benzaldehyde
929621-33-0 97%
1g
$245 2024-07-21
Enamine
EN300-1587426-10g
4-bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0 95%
10g
$1860.0 2023-11-13

4-Bromo-2-chloro-6-fluorobenzaldehyde Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -75 °C
1.2 -75 °C; 1 h, -75 °C
1.3 Reagents: Acetic acid Solvents: Diethyl ether ;  -75 °C → rt
Référence
Preparation of pyrroloimidazole derivative as EGFR inhibitor for the treatment of cancer
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Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  overnight, 5 °C
Référence
Preparation of azapeptide atazanavir analogs useful for treating HIV infections
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction
Référence
Preparation of biphenyl sulfides and sulfones as insecticides, miticides and nematicides
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Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Sodium periodate Catalysts: Potassium osmate dihydrate Solvents: 1,4-Dioxane ,  Water ;  2 h, rt
Référence
PD-L1 antagonist compound and application
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  < -78 °C
Référence
Preparation of quinoline/quinazoline-based compounds as rearrangement kinase inhibitors during transfection
, China, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
Preparation of 7-phenyl substituted 2-aminoquinazoline inhibitors of HPK1
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: Aniline-2,4-disulfonic acid ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  10 h, rt; 24 h, 110 °C
Référence
Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups
Chen, Xiao-Yang ; Sorensen, Erik J., Journal of the American Chemical Society, 2018, 140(8), 2789-2792

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  rt → -70 °C; 2 h, -70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  -70 °C → rt; 20 min, rt
Référence
Heterocyclic compound intermediate, preparation method therefor and application thereof
, World Intellectual Property Organization, , ,

4-Bromo-2-chloro-6-fluorobenzaldehyde Raw materials

4-Bromo-2-chloro-6-fluorobenzaldehyde Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:929621-33-0)4-Bromo-2-chloro-6-fluorobenzaldehyde
A859908
Pureté:99%
Quantité:5g
Prix ($):548.0